2,3-Dimethylfuran

Atmospheric chemistry Oxidation kinetics OH radical

2,3-Dimethylfuran (C6H8O, MW 96.13) is a methyl-substituted furan derivative characterized by two adjacent methyl groups on the furan ring. It is a low-boiling flammable liquid (bp 42 °C at 115 mmHg, density 0.91 g/mL) that exhibits reactivity profiles distinct from its constitutional isomers (e.g., 2,5-dimethylfuran) and mono-methylfurans.

Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
CAS No. 14920-89-9
Cat. No. B088355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylfuran
CAS14920-89-9
Molecular FormulaC6H8O
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESCC1=C(OC=C1)C
InChIInChI=1S/C6H8O/c1-5-3-4-7-6(5)2/h3-4H,1-2H3
InChIKeyFJSKXQVRKZTKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylfuran (CAS 14920-89-9): A Distinct Dimethylfuran Isomer for Atmospheric Chemistry, Biofuel Research, and Specialized Organic Synthesis


2,3-Dimethylfuran (C6H8O, MW 96.13) is a methyl-substituted furan derivative characterized by two adjacent methyl groups on the furan ring . It is a low-boiling flammable liquid (bp 42 °C at 115 mmHg, density 0.91 g/mL) [1] that exhibits reactivity profiles distinct from its constitutional isomers (e.g., 2,5-dimethylfuran) and mono-methylfurans [2]. Its unique substitution pattern confers specific kinetic behavior toward atmospheric oxidants, unexpected internal rotation dynamics, and synthetic accessibility via a well-established thermal cyclization route, positioning it as a specialized research chemical rather than a generic furan commodity [3].

Why 2,3-Dimethylfuran Cannot Be Interchanged with 2,5-Dimethylfuran or Mono-Methylfurans in Research Applications


Within the furan family, seemingly minor variations in methyl substitution position profoundly alter physical properties, chemical kinetics, and synthetic utility. For example, 2,3-dimethylfuran exhibits a significantly lower boiling point (42 °C at 115 mmHg) compared to 2,5-dimethylfuran (92–94 °C at 760 mmHg) [1], reflecting differences in intermolecular interactions that impact handling and distillation. More critically, its reaction rate constant with OH radicals—a key atmospheric oxidant—is approximately 1.7× higher than that of 2-methylfuran and 1.4× higher than that of 3-methylfuran, yet nearly identical to 2,5-dimethylfuran [2]. This nuanced kinetic landscape means that selecting the wrong isomer can introduce significant error in atmospheric modeling or fail to generate the intended 1,4-dicarbonyl products in synthetic chemistry . Furthermore, the adjacent methyl groups in 2,3-dimethylfuran create a unique steric and electronic environment that dramatically lowers internal rotational barriers compared to isolated methyl groups, a fundamental physical property that cannot be replicated by any other dimethylfuran isomer [3].

Quantitative Differential Evidence: 2,3-Dimethylfuran (CAS 14920-89-9) Versus Comparators


OH Radical Reaction Kinetics: Comparable to 2,5-Dimethylfuran but Faster than Mono-Methylfurans

The gas-phase reaction rate constant of 2,3-dimethylfuran with OH radicals at 296 ± 2 K is (12.6 ± 0.4) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is statistically indistinguishable from 2,5-dimethylfuran (12.5 ± 0.4) × 10⁻¹¹ but significantly higher than 2-methylfuran (7.31 ± 0.35) × 10⁻¹¹ and 3-methylfuran (8.73 ± 0.18) × 10⁻¹¹ [1]. This 72% higher reactivity versus 2-methylfuran and 44% higher versus 3-methylfuran means 2,3-dimethylfuran will have a correspondingly shorter atmospheric lifetime with respect to OH oxidation.

Atmospheric chemistry Oxidation kinetics OH radical

Scalable Multigram Synthesis: A Validated Preparative Route Lacking for Other Isomers

A laboratory-validated, multigram preparation procedure for 2,3-dimethylfuran is described in the peer-reviewed literature, enabling production of up to 1000 g per hour via thermal cyclization of (Z)-3-methyl-2-penten-4-yn-1-ol [1]. No comparable high-throughput, scalable synthetic protocol is reported in the open literature for 2,4-dimethylfuran or 3,4-dimethylfuran. While 2,5-dimethylfuran can be produced via hydrogenolysis of 5-hydroxymethylfurfural, that route requires precious metal catalysts and high-pressure hydrogen, whereas the 2,3-isomer's cyclization route is thermal and catalyst-free.

Organic synthesis Process chemistry Furan derivatives

Dramatically Reduced Methyl Internal Rotation Barriers: A Unique Physical Property

The barriers to internal rotation for the ortho- and meta-methyl groups in 2,3-dimethylfuran are 298.274(12) cm⁻¹ and 237.6891(47) cm⁻¹, respectively [1]. These values are radically lower than the barriers for sterically unhindered methyl groups in 2-methylfuran (412.9 cm⁻¹) and 3-methylfuran (380.5 cm⁻¹) [1]. The observed reduction is attributed primarily to electrostatic effects rather than steric relief, making 2,3-dimethylfuran a unique model system for studying coupled internal rotors.

Microwave spectroscopy Internal rotation Molecular structure

Distinct Physical Property Profile: Lower Boiling Point and Higher Density Than 2,5-Dimethylfuran

2,3-Dimethylfuran exhibits a boiling point of 42 °C at 115 mmHg (equivalent to ~87 °C at 760 mmHg estimated) and density of 0.91 g/mL at 25 °C [1]. In contrast, the more common isomer 2,5-dimethylfuran boils at 92–94 °C at 760 mmHg with density ~0.90 g/mL . The refractive index of 2,3-dimethylfuran (n20/D 1.443) also differs from 2,5-dimethylfuran (n20/D 1.436–1.441) . These differences, while modest, are analytically significant for GC retention time differentiation and for applications requiring precise physical property matching.

Physical properties Thermophysical data Separation science

Research and Industrial Application Scenarios Where 2,3-Dimethylfuran (CAS 14920-89-9) Provides Differentiated Value


Atmospheric Chemistry Modeling and Mechanism Development

Researchers developing detailed chemical kinetic mechanisms for atmospheric oxidation of furans must incorporate isomer-specific rate constants. 2,3-Dimethylfuran's OH rate constant of 12.6 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ is essential for accurate modeling, as using the 2-methylfuran value (7.31 × 10⁻¹¹) would introduce a 42% underestimation of OH reactivity [1]. The compound also serves as a precursor for generating specific unsaturated 1,4-dicarbonyls via OH-initiated oxidation, products that are otherwise synthetically challenging to obtain .

Fundamental Molecular Spectroscopy and Internal Rotation Studies

The unusually low methyl internal rotation barriers (298.3 cm⁻¹ and 237.7 cm⁻¹) in 2,3-dimethylfuran make it an ideal model compound for high-resolution microwave spectroscopy studies of coupled internal rotors. This property is unique among methylfurans and provides experimentalists with a benchmark system to validate computational models of torsional dynamics and electrostatic interactions [2].

Scalable Synthesis of 2,3-Dimethylfuran Derivatives

The well-documented thermal cyclization route to 2,3-dimethylfuran (up to 1 kg/hour) enables its use as a starting material for further derivatization, including formylation, acetylation, and oxidation to produce 2-substituted dimethylfurans [3]. This scalability supports process chemistry development and medicinal chemistry campaigns requiring multi-gram quantities of furan-based scaffolds.

Biofuel Combustion Chemistry Research

As part of systematic studies on furan-based biofuels, 2,3-dimethylfuran provides a contrasting oxidation pathway relative to 2,5-dimethylfuran. Its O(³P)-initiated oxidation at 550 K yields a distinct product distribution dominated by 3-methyl-3-buten-2-one, along with 4,5-dimethyl-3(2H)-furanone and 3-methyl-4-oxo-2(Z)-pentenal [4]. Understanding these isomer-specific combustion pathways is critical for developing comprehensive biofuel kinetic models.

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